molecular formula C6H10ClNS B6185379 4-ethylthiophen-3-amine hydrochloride CAS No. 2624142-35-2

4-ethylthiophen-3-amine hydrochloride

Cat. No.: B6185379
CAS No.: 2624142-35-2
M. Wt: 163.7
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Description

4-Ethylthiophen-3-amine hydrochloride is an organic compound featuring a thiophene ring substituted with an ethyl group at the 4-position and an amine group at the 3-position, stabilized as a hydrochloride salt. The ethyl substituent enhances lipophilicity, which may improve membrane permeability, while the hydrochloride salt improves aqueous solubility, a critical factor in drug formulation .

Properties

CAS No.

2624142-35-2

Molecular Formula

C6H10ClNS

Molecular Weight

163.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylthiophen-3-amine hydrochloride typically involves the following steps:

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Ethylthiophen-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C).

    Substitution: Various amines, alkyl halides, and Lewis acids.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced thiophene derivatives.

    Substitution Products: Various substituted thiophenes.

Mechanism of Action

The mechanism of action of 4-ethylthiophen-3-amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects in Thiophene Derivatives

4-Bromothiophen-3-amine Hydrochloride (CAS 1864015-49-5)
  • Structural Differences : Bromine replaces the ethyl group at the 4-position.
  • Physicochemical Properties: Bromine’s electronegativity and larger atomic radius reduce electron density on the thiophene ring compared to the electron-donating ethyl group. Molecular weight increases (C₄H₅BrClNS vs.
  • Reactivity : Bromine may facilitate nucleophilic substitution reactions, unlike the ethyl group, which is inert under similar conditions .
Table 1: Thiophene-Based Hydrochloride Salts
Compound Substituent (Position) Molecular Formula Key Properties
4-Ethylthiophen-3-amine HCl -C₂H₅ (4), -NH₂ (3) C₆H₁₀ClNS High lipophilicity, moderate solubility
4-Bromothiophen-3-amine HCl -Br (4), -NH₂ (3) C₄H₅BrClNS Lower electron density, higher reactivity

Comparison with Benzimidamide Hydrochlorides

Benzimidamide derivatives () share the hydrochloride salt feature but differ in core structure:

  • 3-Methylbenzimidamide HCl (CAS 20680-59-5) and 4-Methylbenzimidamide HCl (CAS 6326-27-8):
    • Amidines are more basic than primary amines (pKa ~11 vs. ~5 for aryl amines), enhancing solubility in acidic environments.
    • Methyl groups increase lipophilicity, akin to the ethyl group in 4-ethylthiophen-3-amine HCl, but the aromatic benzene ring lacks the heterocyclic properties of thiophene .

Substituted Aniline Hydrochlorides

  • 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl ():
    • Functional Groups : Trifluoromethyl (-CF₃, electron-withdrawing) and methoxyethoxy (-OCH₂CH₂OCH₃, electron-donating).
    • Impact : The -CF₃ group decreases electron density on the aromatic ring, reducing nucleophilicity of the amine compared to 4-ethylthiophen-3-amine HCl. This affects reactivity in electrophilic substitutions (e.g., iodination yields 93% in ) .

Hydrochloride Salts in Drug Development ()

  • Lidamidine HCl : α2-adrenergic agonist; hydrochloride salt improves bioavailability.
  • Cilengitide HCl : Integrin inhibitor; salt form enhances stability during storage.
  • Common Advantages : Hydrochloride salts generally improve solubility, reduce hygroscopicity, and enhance thermal stability .

Analytical Methodologies (Evidences 3, 6, 9)

RP-HPLC is widely used to analyze hydrochloride salts:

  • Retention Behavior : 4-Ethylthiophen-3-amine HCl’s ethyl group increases hydrophobicity compared to polar analogs (e.g., amidines), leading to longer retention times in methods like those validated for amitriptyline HCl (Table 3, 6) .


  • Stability : Hydrochloride salts generally exhibit robust solution stability under acidic conditions, critical for formulation .

Q & A

Q. Table 1: Analytical Parameters for Purity Assessment

TechniqueTarget ParameterAcceptable RangeReference
¹H NMRIntegration ratio (ethyl:amine)3:1
HPLCRetention time8.2 ± 0.2 min
Elemental Analysis%C, %H, %N±0.3% of theory

Q. Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on YieldReference
Temperature60°CMaximizes SNAr rate
SolventAnhydrous DMFReduces hydrolysis
Reaction Time12–16 h>90% conversion

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